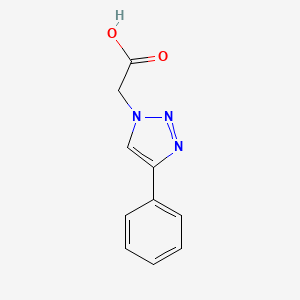

2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetic acid” is a compound that contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . The phenyl group attached to the triazole ring makes it a derivative of phenyltriazole .

Synthesis Analysis

The synthesis of triazole derivatives often involves the use of “Click” chemistry, a term that refers to a collection of reactions that are high yielding, wide in scope, and easy to perform . The synthesis of these compounds can be achieved from p-hydroxy benzaldehyde and phenyl hydrazine .Molecular Structure Analysis

The molecular structure of “this compound” includes a triazole ring attached to a phenyl group . The presence of the triazole ring makes these compounds capable of forming hydrogen bonds with different targets, which can improve their pharmacokinetics, pharmacological, and toxicological properties .Aplicaciones Científicas De Investigación

1. Dual PPARalpha/delta Agonist Effects

A study by Ciocoiu et al. (2010) synthesized and tested 1,4-disubstituted 1,2,3-triazoles, including derivatives of 2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetic acid, for their ability to act as dual PPARalpha/delta agonists. These compounds demonstrated potent agonist activities and are thus categorized as dual PPAR agonists (Ciocoiu et al., 2010).

2. Synthesis and Transformations

Pokhodylo et al. (2009) investigated the synthesis and transformation of 1,2,3-triazole derivatives, including the conversion of ethanones to acetic acids. This research offers insights into the versatile chemical transformations of triazole compounds, expanding their potential applications in various fields (Pokhodylo et al., 2009).

3. Corrosion Inhibition

Nahlé et al. (2021) studied the use of this compound derivatives as ecological corrosion inhibitors for mild steel in acidic environments. These compounds demonstrated high inhibition performance, making them suitable for industrial applications (Nahlé et al., 2021).

4. Acid-Base Properties

Kaplaushenko (2014) conducted a study on the acid-base properties of triazole-3-thio(sulfo)acetic acids, which are closely related to this compound. Understanding the acid-base behavior of these compounds is crucial for their application in pharmaceuticals and other scientific fields (Kaplaushenko, 2014).

5. Antimicrobial Activities

Research by Shcherbyna et al. (2016) on the antimicrobial activity of acetic acid salts of triazole derivatives indicates that these compounds can effectively inhibit the growth of certain bacteria, suggesting potential applications in the development of antimicrobial agents (Shcherbyna et al., 2016).

6. Synthetic Routes Comparison

Pokhodylo et al. (2021) compared various synthetic routes for fully substituted (1H-1,2,3-triazol-4-yl)acetic acids, providing valuable information on the most efficient methods for synthesizing these compounds. This research is fundamental for optimizing the production of triazole-based chemicals (Pokhodylo et al., 2021).

Direcciones Futuras

Propiedades

IUPAC Name |

2-(4-phenyltriazol-1-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c14-10(15)7-13-6-9(11-12-13)8-4-2-1-3-5-8/h1-6H,7H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRXSKSFFMPPQEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN(N=N2)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-2-amino-N-butyl-1-((pyridin-3-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2749339.png)

![2-({1-[2-(4-Chlorophenyl)acetyl]piperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2749341.png)

![(E)-ethyl 5-(3-(3,4-dimethoxyphenyl)acrylamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2749343.png)

![5-[3-Fluoro-4-[[6-methoxy-7-(3-morpholinopropoxy)quinolin-4-yl]oxy]phenyl]-2-(4-fluorophenylamino)-3-methylpyrimidin-4(3H)-one](/img/structure/B2749348.png)

![2-(8-Tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2749352.png)

![3-(1-(5-(furan-2-yl)isoxazole-3-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2749353.png)